5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
Description
Properties
Molecular Formula |
C11H6F3NO4 |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)18-8-4-2-1-3-6(8)9-5-7(10(16)17)15-19-9/h1-5H,(H,16,17) |
InChI Key |
HTZOYNFGOMPXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Isoxazole Ring Construction via Oxime Cyclization
One common approach involves the condensation of 2-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by oxidation to a chloroxime intermediate. This chloroxime then reacts with β-keto esters, such as methyl 3-cyclopropyl-3-oxopropanoate, in the presence of bases like potassium carbonate or triethylamine to form the isoxazole ring system.
Reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxime formation | 2-(Trifluoromethoxy)benzaldehyde + NH2OH·HCl, NaOH, ethanol | High | Formation of oxime intermediate |
| Oxidation to chloroxime | N-Chlorosuccinimide (NCS), mild conditions | Moderate | Chloroxime formed immediately reacts in next step |
| Cyclization with β-keto ester | Potassium carbonate or triethylamine, THF or DMSO, -10 to 35 °C, 6 h | 47-55 | Methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate obtained as solid |
This method has been reported with yields ranging from 47% to 55%, depending on the base and solvent system used. The reaction is typically carried out under cold to moderate temperatures to control reactivity and maximize product purity.
Hydrolysis to Carboxylic Acid
The methyl ester intermediate obtained from the cyclization is then hydrolyzed to the corresponding carboxylic acid. Hydrolysis can be achieved under acidic or basic conditions, followed by acidification to precipitate the acid.
| Hydrolysis Method | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | Dilute hydrochloric acid, reflux or room temp | Conversion of methyl ester to carboxylic acid |
| Basic hydrolysis | Aqueous sodium hydroxide or potassium hydroxide, reflux | Followed by acidification to isolate acid |
The acidification step typically involves adding hydrochloric acid to the reaction mixture to precipitate the free acid, which is then filtered, washed, and dried.
Oxidation and Purification
Additional oxidation steps may be involved depending on the starting materials and intermediates. For example, peroxy organic acids can be used as oxidants to facilitate ring formation or functional group transformations under mild conditions, improving yield and purity.
Purification is generally performed by recrystallization or column chromatography using solvents such as ethyl acetate, petroleum ether, or their mixtures to afford the pure compound.
Comparative Data Table of Preparation Conditions
| Preparation Step | Reagents/Conditions | Temperature Range | Yield (%) | Remarks |
|---|---|---|---|---|
| Oxime formation | 2-(Trifluoromethoxy)benzaldehyde + NH2OH·HCl, NaOH, ethanol | Room temperature | High | Standard oxime synthesis |
| Chloroxime oxidation | N-Chlorosuccinimide (NCS) | Mild (0–25 °C) | Moderate | Immediate use in next step |
| Cyclization to isoxazole | β-keto ester + base (K2CO3 or Et3N), THF or DMSO | -10 to 35 °C | 47–55 | Longer reaction time (~6 h) |
| Ester hydrolysis | HCl or NaOH aqueous solution | Reflux or room temp | Quantitative | Acidification to isolate acid |
| Purification | Silica gel chromatography or recrystallization | Ambient | — | Solvent-dependent |
Research Findings and Optimization Notes
- The choice of base (potassium carbonate vs. triethylamine) and solvent (tetrahydrofuran vs. dimethyl sulfoxide) impacts yield and purity. Potassium carbonate in tetrahydrofuran is preferred for better control and cleaner product profiles.
- Temperature control during cyclization is critical; lower temperatures (-10 °C to 0 °C) help minimize side reactions.
- Use of peroxy organic acids as oxidants allows milder conditions and shorter reaction times for ring closure and oxidation steps.
- The intermediate methyl ester is stable and can be isolated before hydrolysis, allowing flexibility in process design.
- Final acid precipitation by acidification is straightforward, yielding a solid product amenable to filtration and drying.
Chemical Reactions Analysis
Types of Reactions: 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include triethylamine, AuCl3, and copper (I) acetylides . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives are known for their anticancer, antibacterial, and antimicrobial activities . The compound is also used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. Isoxazoles are known to bind to biological targets based on their chemical diversity, which allows them to exhibit various biological activities . The exact molecular targets and pathways involved depend on the specific structure and substituents of the isoxazole derivative .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than nitro (-NO₂) but more than methoxy (-OCH₃). This balances stability and reactivity .
- Lipophilicity : The -OCF₃ group increases lipophilicity (logP) compared to -OCH₃ but less than tert-butyl (-C(CH₃)₃) .
- Steric Effects : Bulky groups like tert-butyl () may hinder binding in enzymatic pockets, whereas smaller substituents (e.g., -F, -OCF₃) optimize steric compatibility .
Biological Activity
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C10H8F3N2O3
- Molecular Weight : 256.18 g/mol
- IUPAC Name : 5-[2-(Trifluoromethoxy)phenyl]-1,2-isoxazole-3-carboxylic acid
The biological activity of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving cell membrane permeability and interaction with target sites.
Antimicrobial Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a related compound showed promising anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis . This suggests that the isoxazole core may possess intrinsic antimicrobial properties that could be leveraged in drug development.
Antitumor Activity
The compound's potential as an antitumor agent has been evaluated through various studies. For example, derivatives of isoxazole have demonstrated cytotoxic effects against multiple cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 0.4 to 25 μg/mL against different cancer types, highlighting the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is crucial for optimizing its efficacy. The following modifications have been noted to influence its biological activity:
- Substitution Patterns : Variations in the phenyl ring substitution can significantly affect potency. For example, compounds with piperazyl substitutions exhibited varying degrees of anti-tuberculosis activity .
- Functional Groups : The presence of carboxylic acid and trifluoromethoxy groups has been linked to enhanced interaction with biological targets, suggesting that these groups are vital for maintaining activity .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Activity : A study focusing on the synthesis and evaluation of isoxazoline compounds found that modifications at the C-5 position were critical for maintaining anti-tuberculosis activity . The research emphasized the necessity for specific functional groups to achieve desired pharmacological effects.
- Antitumor Evaluation : Another investigation into related oxadiazole derivatives demonstrated significant antitumor activity across various cancer cell lines, with some compounds achieving IC50 values as low as 1.14 μM against renal cancer . This underscores the potential for developing targeted therapies based on structural analogs.
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Structure | MIC (μg/mL) |
|---|---|---|
| 1 | Structure | 1.56 |
| 2 | Structure | 0.4 |
| 3 | Structure | 12.5 |
Table 2: Antitumor Activity Against Various Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | OVXF 899 | 2.76 |
| B | PXF 1752 | 9.27 |
| C | RXF 486 | 1.14 |
Q & A
Q. How to address low bioavailability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
